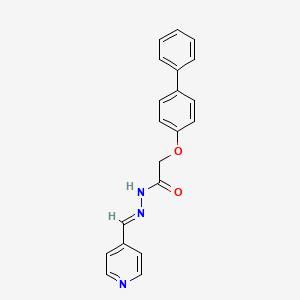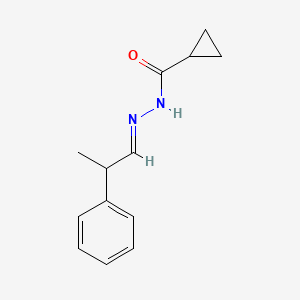
N'-(2-phenylpropylidene)cyclopropanecarbohydrazide
Descripción general
Descripción
N’-(2-phenylpropylidene)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C12H14N2O . It is also known by registry numbers ZINC000004113246 . This compound is available from suppliers such as Vitas M Chemical Limited .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of N’'-[(1Z,2E)-2-(hydroxyimino)-1-phenylpropylidene]-thiocarbonohydrazide was achieved via Knoevenagel condensation of 2-furfuraldehyde with malonic acid in five steps . The reaction between thiocarbohydrazide and isonitrosopropiophenone is premised to yield the compound N”-[(1E,2Z-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide .Molecular Structure Analysis
The molecular structure of N’-(2-phenylpropylidene)cyclopropanecarbohydrazide can be represented by the SMILES notation O=C(NN=CCc1ccccc1)C1CC1 . The InChI representation is InChI=1/C12H14N2O/c15-12(11-6-7-11)14-13-9-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/b13-9+ .Chemical Reactions Analysis
The Knoevenagel condensation mechanism involves the formation of an enol intermediate which reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .Propiedades
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(11-5-3-2-4-6-11)9-14-15-13(16)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPHJBIILMVIG-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-2-phenylpropylidene]cyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-2-phenyl-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3865108.png)

![N-(2-hydroxyethyl)-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B3865120.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)
![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)
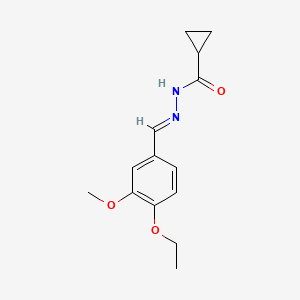
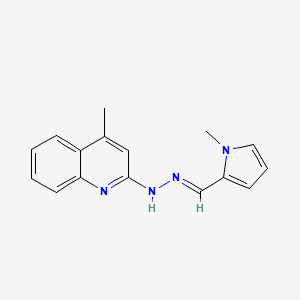
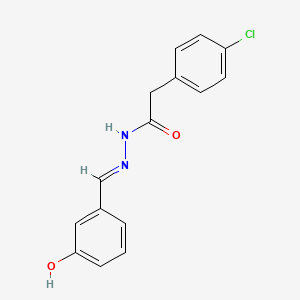
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3865163.png)
![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)
![6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3865185.png)

